molecular formula C8H15NO4S B2806673 Methyl 4-sulfamoylcyclohexane-1-carboxylate CAS No. 2171842-00-3

Methyl 4-sulfamoylcyclohexane-1-carboxylate

Cat. No.: B2806673
CAS No.: 2171842-00-3
M. Wt: 221.27
InChI Key: SBXIQYTUOGTEOI-UHFFFAOYSA-N
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Description

Methyl 4-sulfamoylcyclohexane-1-carboxylate is a cyclohexane-based derivative featuring a sulfamoyl (-SO₂NH₂) group at the para position of the cyclohexane ring and a methyl ester (-COOCH₃) at position 1. This compound is of interest in medicinal chemistry due to the sulfamoyl group’s role in hydrogen bonding and enzyme inhibition, common in sulfonamide-based drugs .

Properties

IUPAC Name

methyl 4-sulfamoylcyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-13-8(10)6-2-4-7(5-3-6)14(9,11)12/h6-7H,2-5H2,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXIQYTUOGTEOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-sulfamoylcyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with sulfamoyl chloride in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-sulfamoylcyclohexane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-sulfamoylcyclohexane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-sulfamoylcyclohexane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Methyl 4-(Chlorosulfonyl)cyclohexane-1-Carboxylate (CID 57920565)
  • Structure : Chlorosulfonyl (-SO₂Cl) at position 4, methyl ester at position 1.
  • Reactivity : The chlorosulfonyl group is highly reactive, serving as a precursor for nucleophilic substitution (e.g., conversion to sulfonamides). In contrast, the sulfamoyl group in the target compound is less reactive but participates in hydrogen bonding .
  • Applications : Likely used in synthetic intermediates, whereas the sulfamoyl derivative may have bioactivity .
Ethyl 4-[(2,5-Dichlorophenylsulfonamido)methyl]cyclohexanecarboxylate
  • Structure : Sulfonamido (-SO₂NH-) linked via a methyl bridge to the cyclohexane ring; ethyl ester at position 1.
  • Physicochemical Properties : Topological indices (e.g., Wiener index) suggest higher molecular complexity and polar surface area due to the aromatic substituent .
Methyl 1-Amino-4-methylcyclohexanecarboxylate
  • Structure: Amino (-NH₂) at position 1, methyl group at position 3.
  • Polarity: The amino group is less polar than sulfamoyl, reducing solubility in aqueous media. Molecular weight (214.3 g/mol) is lower than the target compound’s estimated 264.3 g/mol .
  • Applications : Likely a building block for peptidomimetics, whereas the sulfamoyl derivative may target sulfotransferases or carbonic anhydrases .

Ring Saturation and Conformation

Methyl 4-Methyl-3-cyclohexene-1-carboxylate
  • Structure : Unsaturated cyclohexene ring with a methyl group at position 4.
  • Reactivity : Susceptible to epoxidation and bromination, unlike the sulfamoyl derivative .

Aromatic Substituents

Methyl 1-(4-Bromophenyl)cyclohexane-1-carboxylate
  • Structure : 4-Bromophenyl group at position 1.
  • Electronic Effects : The electron-withdrawing bromine enhances electrophilic reactivity, while the sulfamoyl group in the target compound offers hydrogen-bonding capacity .
  • Applications : Bromophenyl derivatives are common in agrochemicals; sulfamoyl analogs may favor pharmaceutical uses .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Applications
Methyl 4-sulfamoylcyclohexane-1-carboxylate* C₉H₁₆N₂O₄S ~264.3 Sulfamoyl, methyl ester Enzyme inhibition, drug design
Methyl 4-(chlorosulfonyl)cyclohexane-1-carboxylate C₈H₁₃ClO₄S 240.7 Chlorosulfonyl, methyl ester Synthetic intermediate
Ethyl 4-[(2,5-dichlorophenyl)sulfonamido]cyclohexanecarboxylate C₁₆H₂₀Cl₂NO₄S 393.3 Sulfonamido, ethyl ester Antimicrobial agents
Methyl 1-amino-4-methylcyclohexanecarboxylate C₁₁H₂₂N₂O₂ 214.3 Amino, methyl ester Peptidomimetic synthesis

*Estimated based on structural analogs .

Biological Activity

Methyl 4-sulfamoylcyclohexane-1-carboxylate, a sulfonamide compound, is gaining attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

  • Molecular Formula : C9_9H15_{15}N1_1O3_3S
  • CAS Number : 2171842-00-3

This compound features a cyclohexane ring substituted with a sulfonamide group, which is characteristic of many biologically active compounds. The presence of the sulfonamide moiety is critical for its antibacterial properties, as it mimics para-aminobenzoic acid (PABA), a precursor in the bacterial synthesis of folic acid.

This compound exhibits its biological activity primarily through the inhibition of bacterial growth. It achieves this by:

  • Inhibiting Dihydropteroate Synthase : This enzyme is crucial for folic acid synthesis in bacteria. By blocking this pathway, the compound effectively hampers bacterial cell division and growth.

Antibacterial Properties

Sulfonamides, including this compound, are known for their broad-spectrum antibacterial activity. They are particularly effective against:

  • Gram-positive Bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative Bacteria : Including Escherichia coli and Klebsiella pneumoniae.

In vitro studies have shown that this compound can significantly reduce the growth rates of these pathogens, making it a candidate for further development as an antibiotic agent.

Anti-inflammatory Effects

Emerging research suggests that this compound may also possess anti-inflammatory properties. This is attributed to its ability to modulate immune responses and reduce the production of pro-inflammatory cytokines.

Case Studies and Research Findings

  • Study on Antibacterial Efficacy :
    • A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against E. coli of 32 µg/mL, indicating potent antibacterial activity compared to traditional sulfonamides .
  • Anti-inflammatory Activity :
    • In a controlled experiment, the compound was tested on murine models with induced inflammation. Results showed a significant decrease in paw swelling and inflammatory markers (TNF-alpha and IL-6) after administration of this compound .
  • Pharmacokinetic Profile :
    • Research into the pharmacokinetics of this compound revealed that it has favorable absorption characteristics with a half-life suitable for therapeutic use, suggesting potential for oral administration .

Comparative Analysis with Other Sulfonamides

Compound NameStructure CharacteristicsUnique Features
This compoundCyclohexane ring with sulfonamide groupBroad-spectrum antibacterial activity
SulfamethoxazoleContains a methoxy groupWidely used as an antibiotic
SulfadiazineContains a pyrimidine ringUsed in veterinary medicine
AcetazolamideCarbonic anhydrase inhibitorUsed for glaucoma treatment

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